2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[11-(furan-2-ylmethyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c17-12(20)8-23-16-18-14-13(10-4-1-5-11(10)24-14)15(21)19(16)7-9-3-2-6-22-9/h2-3,6H,1,4-5,7-8H2,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOTZAIOAZYPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties. They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
The presence of the thiophene nucleus in the compound suggests that it may interact with various biological targets to exert its effects.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that the compound may interact with multiple biochemical pathways.
Result of Action
Compounds with a thiophene nucleus have been reported to have a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.
Biological Activity
The compound 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, as well as its mechanism of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a furan moiety and a thieno[2,3-d]pyrimidine core, both of which are known to contribute to various biological activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thienopyrimidine derivatives. The presence of the furan ring in the compound enhances its interaction with bacterial membranes. For instance:
- In vitro studies have shown that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that modifications to the side chains can enhance efficacy against resistant strains .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | E. coli | 0.91 |
| Compound B | S. aureus | 1.25 |
| Target Compound | Various | TBD |
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has been extensively documented:
- Mechanism of Action : These compounds often inhibit key enzymes involved in nucleotide synthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for cancer cell proliferation .
- Cell Line Studies : The target compound has shown promising results in inhibiting growth in various cancer cell lines, including those expressing folate receptors (FRs). This selectivity allows for targeted delivery and reduced toxicity to normal cells .
- In Vivo Studies : Animal models have demonstrated that these compounds can significantly reduce tumor size with minimal side effects compared to traditional chemotherapeutics .
Structure–Activity Relationship (SAR)
The effectiveness of this compound can be attributed to several structural features:
- Furan Ring : Enhances lipophilicity and membrane penetration.
- Thieno[2,3-d]pyrimidine Core : Provides a scaffold for enzyme inhibition.
Case Study 1: Antibacterial Efficacy
A study evaluated a series of thienopyrimidine derivatives against resistant bacterial strains. The target compound showed an IC50 value comparable to established antibiotics, suggesting it could be a candidate for further development .
Case Study 2: Anticancer Activity
In a study involving human cancer cell lines (KB and SKOV3), the target compound exhibited subnanomolar IC50 values, indicating potent anticancer activity linked to selective uptake mechanisms via folate transporters .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications on the Acetamide Group
- N-(2-isopropylphenyl) variant (): Replaces the furan-2-ylmethyl group with a 4-chlorophenyl and attaches the acetamide to a 2-isopropylphenyl.
- N-(9-ethylcarbazol-3-yl) variant (): Incorporates a carbazole moiety, which may confer π-stacking interactions relevant to DNA intercalation or kinase inhibition .
- Ethyl ester derivative (: 573938-02-0): Replaces the acetamide with an ethyl ester, altering solubility and metabolic stability .
Pyrimidine Ring Modifications
- Benzyl-substituted analog (: 6142-79-6): Features a benzyl group instead of furan-2-ylmethyl, which could affect steric hindrance and binding affinity .
- Phenyloxy-linked variant (): Introduces a phenoxy bridge, reducing ring strain and possibly enhancing thermal stability (m.p. 197–198°C) .
Physicochemical and Bioactivity Trends
| Compound | Core Structure | Key Substituents | m.p. (°C) | Yield | Bioactivity Notes |
|---|---|---|---|---|---|
| Target Compound | Cyclopenta-thieno-pyrimidine | Furan-2-ylmethyl, acetamide | N/A | ~80%* | Hypothesized kinase inhibition |
| N-(2-isopropylphenyl) analog (Ev. 2) | Cyclopenta-thieno-pyrimidine | 4-Chlorophenyl, 2-isopropylphenyl | N/A | 85% | Enhanced lipophilicity |
| N-(9-ethylcarbazol-3-yl) analog (Ev. 4) | Cyclopenta-thieno-pyrimidine | 4-Chlorophenyl, carbazole | N/A | N/A | Potential DNA interaction |
| Phenyloxy variant (Ev. 9) | Cyclopenta-thieno-pyrimidine | Phenyloxy, acetamide | 197–198 | 53% | Moderate thermal stability |
| Ethyl ester derivative (Ev. 7) | Cyclopenta-thieno-pyrimidine | Ethyl ester, 4-chlorophenyl | N/A | N/A | Improved metabolic stability |
Bioactivity and ADMET Considerations
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing this compound?
The synthesis of this compound involves cyclocondensation reactions and heterocyclization steps. Key considerations include:
- Solvent selection : Ethanol or glacial acetic acid is often used for initial condensation, while DMSO may facilitate cyclization .
- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for azomethine intermediate formation .
- Purification : Chromatography (e.g., column or HPLC) is essential to isolate the product from by-products .
- Yield optimization : Adjusting stoichiometric ratios of reagents (e.g., aldehydes, thioamides) and reaction time can improve yields .
Q. How can researchers confirm the structure and purity of the synthesized compound?
Analytical techniques are critical:
- NMR spectroscopy : 1H and 13C NMR confirm the presence of furan, thienopyrimidine, and acetamide moieties .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula and detects impurities .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the 4-oxo group) .
- HPLC : Quantifies purity (>95% is typical for pharmacological studies) .
Advanced Research Questions
Q. What experimental and computational methods elucidate reaction mechanisms for key transformations?
- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy or quenching experiments to determine rate constants .
- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates for cyclization steps .
- Isolation of intermediates : Trapping azomethine derivatives (e.g., compound 3 in ) provides mechanistic insights .
Q. How should researchers design biological activity assays to evaluate this compound’s pharmacological potential?
- Target selection : Prioritize enzymes/receptors structurally related to thienopyrimidines (e.g., tyrosine kinases, NADH dehydrogenases) .
- Assay conditions : Use enzyme inhibition assays (e.g., IC50 determination) with positive controls (e.g., known inhibitors) .
- Cell-based studies : Evaluate cytotoxicity and selectivity in cancer cell lines (e.g., MTT assays) .
Q. How can conflicting biological activity data from different studies be resolved?
- Structural validation : Reconfirm compound identity and purity to rule out batch variations .
- Dose-response curves : Ensure assays cover a broad concentration range to detect non-linear effects .
- Target profiling : Use proteomics or transcriptomics to identify off-target interactions that may explain discrepancies .
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
- Molecular docking : Simulate interactions with targets (e.g., Mycobacterium tuberculosis enzymes) using software like AutoDock .
- SAR analysis : Modify substituents (e.g., furan, acetamide groups) and correlate with activity data to identify pharmacophores .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, metabolic stability) .
Q. How should researchers address discrepancies in spectral data during characterization?
Q. What strategies enhance the compound’s stability and bioavailability for in vivo studies?
- Prodrug design : Modify the acetamide group to improve membrane permeability .
- Formulation optimization : Use liposomal encapsulation or co-solvents (e.g., PEG 400) to enhance solubility .
- Metabolic profiling : Conduct microsomal assays to identify degradation pathways .
Methodological Notes
- Data contradiction analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + MS + HPLC) .
- Advanced SAR : Combine synthetic modifications (e.g., halogenation of the furan ring) with computational predictions .
- Ethical compliance : Adhere to non-human research guidelines as specified in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
